1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyridine ring, and an imidazole ring.
Preparation Methods
The synthesis of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.
Scientific Research Applications
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound can be used in studies related to its biological activity, including its effects on various cell lines and its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound shares the 1,2,4-oxadiazole ring but differs in its functional groups and overall structure.
tert-butyl ®-3-((4-bromophenyl)(hydroxy)(5-(5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl)pyridin-3-yl)methyl)-3-methylazetidine-1-carboxylate: This compound also contains a 1,2,4-oxadiazole ring and a pyridine ring but has different substituents and a more complex structure.
Properties
Molecular Formula |
C22H21FN6O2 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C22H21FN6O2/c1-22(2,3)21-27-20(31-28-21)14-8-9-24-18(10-14)29-12-17(26-13-29)19(30)25-11-15-6-4-5-7-16(15)23/h4-10,12-13H,11H2,1-3H3,(H,25,30) |
InChI Key |
LDPJWYMHPIPOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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